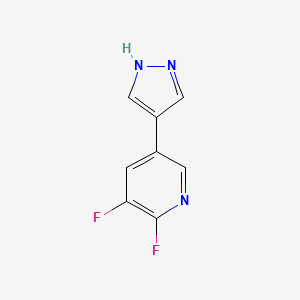
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester
描述
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester is a synthetic organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by its unique structure, which includes an ethyl-methyl-amino group and an isopropyl ester group attached to a methyl-nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 5-methyl-nicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl-methyl chloride to form the ethyl-methyl-amino derivative.
Esterification: Finally, the carboxylic acid group is esterified with isopropyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The ethyl-methyl-amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOMe) are employed for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 6-(Methyl-amino)-5-methyl-nicotinic acid isopropyl ester
- 6-(Ethyl-amino)-5-methyl-nicotinic acid isopropyl ester
- 6-(Dimethyl-amino)-5-methyl-nicotinic acid isopropyl ester
Uniqueness
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in various applications.
属性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
propan-2-yl 6-[ethyl(methyl)amino]-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-6-15(5)12-10(4)7-11(8-14-12)13(16)17-9(2)3/h7-9H,6H2,1-5H3 |
InChI 键 |
RIOQUMIRGZBDIG-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=NC=C(C=C1C)C(=O)OC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-1-[3-(trifluoromethyl)phenyl]pyridazin-4(1H)-one](/img/structure/B8363184.png)





![6-[2-(2-Oxopiperazin-1-yl)ethyl]pyridine-3-carbonitrile](/img/structure/B8363234.png)
![4-[N-(2-piperidinoethyl)sulphamoyl]aniline](/img/structure/B8363246.png)

![Methyl 3-tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8363251.png)



![2-[(1-Hydroxy-naphthalene-2-carbonyl)-amino]-2-methyl-propionic acid](/img/structure/B8363289.png)
